molecular formula C11H7NO5 B5970809 (1,3,4-Trioxoisoquinolin-2-yl) acetate

(1,3,4-Trioxoisoquinolin-2-yl) acetate

Cat. No.: B5970809
M. Wt: 233.18 g/mol
InChI Key: XSAXLRLTCDQLQZ-UHFFFAOYSA-N
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Description

(1,3,4-Trioxoisoquinolin-2-yl) acetate is an organic compound belonging to the class of isoquinolinediones These compounds are characterized by the presence of a quinoline ring system with three oxo groups at positions 1, 3, and 4, and an acetate group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Trioxoisoquinolin-2-yl) acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acryloyl benzamides with radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are generally mild and can be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar precursors and conditions as in laboratory synthesis. The process can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Trioxoisoquinolin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction can produce dihydro or tetrahydroisoquinoline derivatives.

Scientific Research Applications

(1,3,4-Trioxoisoquinolin-2-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3,4-Trioxoisoquinolin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,4-Trioxoisoquinolin-2-yl) acetate is unique due to its specific arrangement of oxo groups and the presence of an acetate group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1,3,4-trioxoisoquinolin-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-6(13)17-12-10(15)8-5-3-2-4-7(8)9(14)11(12)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXLRLTCDQLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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